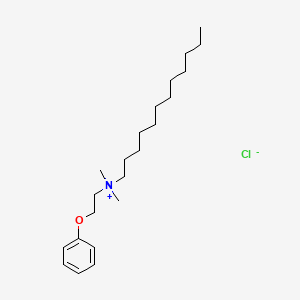
Pyridine, 4,4'-thiobis[2,3,5,6-tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is a fluorinated heterocyclic compound that features a pyridine ring substituted with fluorine atoms and a sulfur bridge connecting two pyridine units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with malononitrile under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields 4-substituted 2,3,5,6-tetrafluoropyridine derivatives . The sulfur bridge can be introduced through further reactions involving thiol compounds.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at reflux.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation and the functional groups present.
Major Products:
Nucleophilic Substitution: 4-substituted 2,3,5,6-tetrafluoropyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated heterocycles and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties, although specific examples are limited.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is not well-documented. its effects are likely mediated through interactions with biological targets, such as enzymes or receptors, due to its fluorinated pyridine structure. The sulfur bridge may also play a role in modulating its activity and interactions.
Comparaison Avec Des Composés Similaires
Pentafluoropyridine: A precursor in the synthesis of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro-.
2,3,5,6-Tetrafluoropyridine: A related compound with similar fluorination but without the sulfur bridge.
Uniqueness: Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is unique due to the presence of the sulfur bridge connecting two fluorinated pyridine units
Propriétés
Numéro CAS |
19847-40-6 |
|---|---|
Formule moléculaire |
C10F8N2S |
Poids moléculaire |
332.17 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoropyridin-4-yl)sulfanylpyridine |
InChI |
InChI=1S/C10F8N2S/c11-1-5(2(12)8(16)19-7(1)15)21-6-3(13)9(17)20-10(18)4(6)14 |
Clé InChI |
LGOLEKBGIYYHID-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(N=C1F)F)F)SC2=C(C(=NC(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



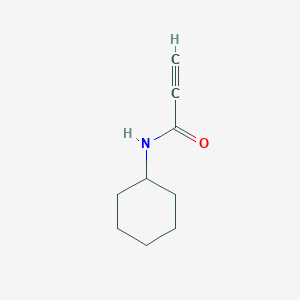
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
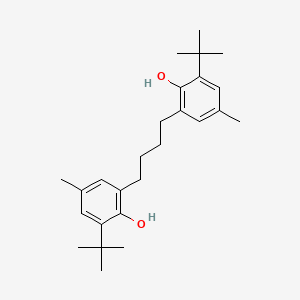
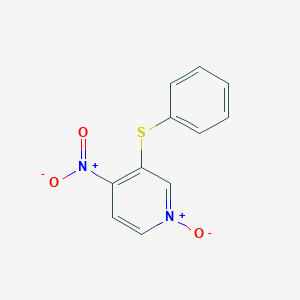

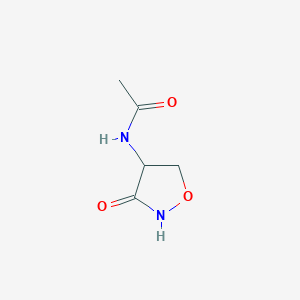
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
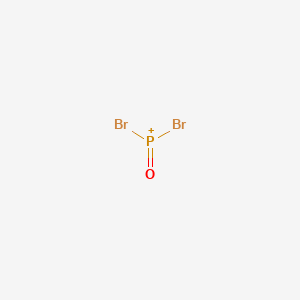
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
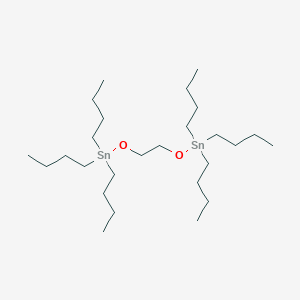
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
